molecular formula C8H6Cl2O2 B1655153 4-Chlorophenyl chloroacetate CAS No. 3261-07-2

4-Chlorophenyl chloroacetate

Cat. No.: B1655153
CAS No.: 3261-07-2
M. Wt: 205.03 g/mol
InChI Key: GEQGYTKAVRDKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl chloroacetate is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3261-07-2

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-chlorophenyl) 2-chloroacetate

InChI

InChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4H,5H2

InChI Key

GEQGYTKAVRDKNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)CCl)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCl)Cl

Other CAS No.

3261-07-2

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways and Esterification

The synthesis of chlorophenyl-containing esters often involves acid-catalyzed esterification or nucleophilic acyl substitution. For example:

  • Patent CN102746142A details a method to synthesize 2-(2-(4-chlorophenyl)phenyl)acetic acid via Ullmann coupling (o-chloroacetophenone + para-chlorophenol) followed by hydrolysis. While this targets a carboxylic acid, similar steps (e.g., coupling with chloroacetyl chloride) could yield 4-chlorophenyl chloroacetate.

  • RSC Advances highlights the use of ionic liquids (e.g., [HDEA][ClAc]) as catalysts for Mannich reactions involving chloroacetate derivatives, suggesting potential for regioselective acylation.

Key Reaction Conditions:

ReactantsCatalyst/ReagentsProductYieldReference
4-Chlorophenol + Chloroacetyl chlorideAcid (e.g., H₂SO₄)This compound*~75–85%*Inferred

*Hypothetical pathway based on analogous esterifications.

Hydrolysis and Biodegradation

Chlorophenyl esters are prone to hydrolysis under acidic or basic conditions, forming carboxylic acids or phenols:

  • Pseudomonas sp. Strain enzymatically hydrolyzes 4-chlorophenylacetate to 3,4-dihydroxyphenylacetate via a multi-component dioxygenase system requiring Fe²⁺ and NADH. This suggests microbial degradation pathways for similar esters.

Hydrolysis Mechanism:

4-Chlorophenyl chloroacetate+H2OBase/Acid4-Chlorophenol+Chloroacetic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{Base/Acid}} \text{4-Chlorophenol} + \text{Chloroacetic acid}

Mannich Reaction Participation

Chloroacetate esters participate in multi-component reactions. For example:

  • RSC Advances demonstrates that 4-chloroaniline reacts with vanillin and cyclohexanone in the presence of chloroacetate-based ionic liquids to yield anti-Mannich adducts with >85% diastereoselectivity. This implies potential for this compound to act as a carbonyl electrophile in similar frameworks.

Example Reaction Scheme:

4-Chlorophenyl chloroacetate+Amine+Ketone[HDEA][ClAc]Mannich Base\text{this compound} + \text{Amine} + \text{Ketone} \xrightarrow{\text{[HDEA][ClAc]}} \text{Mannich Base}

Enzymatic Transformations

Microbial systems degrade chlorinated aromatics via oxidative pathways:

  • Pseudomonas sp. employs 4-chlorophenylacetate 3,4-dioxygenase to cleave the aromatic ring, forming 3,4-dihydroxyphenylacetate. Analogous enzymes may act on this compound, though steric effects from the chloroacetate group could hinder activity.

Biological Activity and Derivatives

  • Sigma-Aldrich notes that 4-chlorophenylacetic acid derivatives inhibit estrogen-dependent breast cancer cell proliferation and neuroblastoma growth. Chloroacetate esters, as prodrugs, may enhance bioavailability in such applications.

  • 4-Chlorophenyl 4-chlorobenzoate exhibits intermolecular C–H···O hydrogen bonding in its crystal structure, a feature likely shared with this compound, influencing solubility and reactivity.

Stability and Degradation

  • Chloroacetate esters are susceptible to nucleophilic attack at the carbonyl carbon.

  • PubChem data for 4-chlorophenylacetate indicates stability under inert conditions but rapid hydrolysis in aqueous bases.

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